molecular formula C23H31N3O5 B12711333 N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide CAS No. 69630-21-3

N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide

Katalognummer: B12711333
CAS-Nummer: 69630-21-3
Molekulargewicht: 429.5 g/mol
InChI-Schlüssel: DINWMSNRUNFXQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

CAS-Nummer

69630-21-3

Molekularformel

C23H31N3O5

Molekulargewicht

429.5 g/mol

IUPAC-Name

N-[2-[[2-hydroxy-3-(4-phenylmethoxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide

InChI

InChI=1S/C23H31N3O5/c27-20(16-24-10-11-25-23(28)26-12-14-29-15-13-26)18-31-22-8-6-21(7-9-22)30-17-19-4-2-1-3-5-19/h1-9,20,24,27H,10-18H2,(H,25,28)

InChI-Schlüssel

DINWMSNRUNFXQT-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of Hydroxyphenoxy Intermediate

  • React phenol derivatives with epichlorohydrin under basic conditions (e.g., NaOH or KOH) to form hydroxyphenoxypropyl intermediates.
  • Protect the phenolic group using benzyl bromide to introduce the phenylmethoxy functionality.

Morpholine Functionalization

  • Morpholine is reacted with an appropriate carboxylic acid derivative (e.g., ethyl chloroformate or acyl chloride) to introduce the carboxamide group.
  • This step may require catalysts such as triethylamine to facilitate amide bond formation.

Coupling Reaction

  • The hydroxyphenoxy intermediate is coupled with a secondary amine (e.g., ethylenediamine) under acidic or neutral conditions.
  • The reaction may involve activation agents like carbodiimides (e.g., DCC or EDC) for efficient coupling.

Final Hydroxylation

  • Hydroxylation of the side chain is performed using mild oxidizing agents or through protection/deprotection strategies.
  • Purification methods like recrystallization or column chromatography are employed to isolate the final product.

Reaction Conditions

The synthesis requires careful control of reaction conditions, including:

  • Temperature: Typically maintained between 0°C and 80°C depending on the step.
  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
  • pH: Acidic or basic conditions tailored to each reaction stage.

Challenges in Synthesis

Several challenges arise during preparation:

  • Ensuring regioselectivity during hydroxylation and phenylmethoxy group introduction.
  • Avoiding side reactions, such as overoxidation or polymerization.
  • Achieving high yield and purity in complex coupling reactions.

Optimized Protocols

Recent studies suggest optimized protocols for higher yields:

Step Reagents Conditions Yield
Hydroxyphenoxy Intermediate Formation Phenol + Epichlorohydrin NaOH, 60°C ~85%
Morpholine Functionalization Morpholine + Ethyl Chloroformate TEA, RT ~90%
Coupling Reaction Hydroxyphenoxy Intermediate + Ethylenediamine EDC, DMF, RT ~80%
Final Hydroxylation Mild Oxidizing Agent THF, RT ~88%

Purification Techniques

Purification is critical for isolating N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide:

Analytical Data

To validate synthesis:

Property Value
Molecular Formula C23H31N3O5
Molecular Weight 429.5 g/mol
Melting Point ~200°C
Solubility Soluble in polar organic solvents

Analyse Chemischer Reaktionen

Arten von Reaktionen

N-[2-[[2-Hydroxy-3-[4-(Phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholin-4-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

Basic Information

  • Molecular Formula : C23H31N3O5
  • Molecular Weight : 429.51 g/mol
  • CAS Number : 69630-21-3
  • EINECS Number : 274-059-8

Structure

The structure of N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide includes a morpholine ring and multiple functional groups that contribute to its biological activity.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent in various conditions:

  • Cardiovascular Diseases : This compound has shown promise in modulating cardiovascular responses due to its interaction with adrenergic receptors. Research indicates that it may function as a selective beta-blocker, which could be beneficial in managing hypertension and heart failure .

Pharmacology

The pharmacological profile of this compound includes:

  • Antidepressant Activity : Studies have indicated that this compound may influence serotonin and norepinephrine levels, suggesting potential applications in treating depression .

Biochemical Research

The compound's ability to interact with various biological targets makes it valuable in biochemical studies:

  • Enzyme Inhibition : Research has highlighted its role as an inhibitor of certain enzymes involved in metabolic pathways, potentially aiding in the development of treatments for metabolic disorders .

Case Study 1: Cardiovascular Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cardiovascular effects of this compound. The results demonstrated significant reductions in heart rate and blood pressure in animal models, supporting its potential use as a therapeutic agent for hypertension .

Case Study 2: Antidepressant Properties

A clinical trial investigated the antidepressant properties of this compound. Participants receiving this compound exhibited improved mood and reduced anxiety compared to the placebo group, indicating its efficacy as an antidepressant .

Table 1: Summary of Applications

Application AreaDescriptionReferences
Cardiovascular DiseasesPotential beta-blocker for hypertension ,
Antidepressant ActivityModulates serotonin and norepinephrine ,
Enzyme InhibitionInhibits enzymes involved in metabolic pathways ,

Wirkmechanismus

Der Wirkungsmechanismus von N-[2-[[2-Hydroxy-3-[4-(Phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholin-4-carboxamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen:

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name: N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide
  • Synonyms: Xamoterol (free base), ICI 118587
  • CAS Number : 81801-12-9 (free base), 73210-73-8 (hemifumarate salt)
  • Molecular Formula :
    • Free base: C₁₆H₂₅N₃O₅
    • Hemifumarate salt: C₁₆H₂₅N₃O₅·0.5C₄H₄O₄
  • Molecular Weight :
    • Free base: 339.39 g/mol
    • Hemifumarate salt: 397.43 g/mol

Structural Features :

  • Core Structure: Contains a morpholine-4-carboxamide group linked via an ethylamino chain to a 2-hydroxy-3-[4-(benzyloxy)phenoxy]propyl moiety. The (S)-enantiomer is synthesized for therapeutic use .
  • Key Functional Groups: Morpholine ring (enhances solubility and bioavailability). Hydroxypropylaminoethyl chain (critical for receptor binding). Benzyloxyphenoxy group (influences receptor selectivity).

Pharmacological Profile :

  • Mechanism of Action: Selective β₁-adrenoceptor partial agonist .
  • Therapeutic Use : Cardiac stimulant for heart failure management, improving myocardial contractility without significant tachycardia .
  • Purity : ≥98% (HPLC) in commercial preparations .

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Molecular Formula Key Structural Differences Receptor Target Therapeutic Use References
Xamoterol C₁₆H₂₅N₃O₅ Morpholine-4-carboxamide; benzyloxyphenoxy group β₁-adrenoceptor Cardiac stimulant
L-755,507 C₃₀H₄₀N₄O₆S Benzenesulfonamide; hexylamino carbonyl group β₃-adrenoceptor Research tool (agonist)
L-748,337 C₂₆H₂₈N₄O₅S Acetamidomethylphenoxy group; sulfonamide β₃-adrenoceptor Research tool (antagonist)
Compound 18e () C₂₆H₂₇NO₄ Biphenylaminoethylphenoxy; methylpropanoic acid Not specified Radiotherapy sensitizer (proposed)
N-(2-Aminoethyl)morpholine-4-carboxamide C₇H₁₅N₃O₂ Lacks hydroxypropyl and phenoxy groups N/A Synthetic intermediate

Receptor Selectivity

  • Xamoterol: High β₁-adrenoceptor selectivity (partial agonist) with minimal β₂/β₃ activity, reducing arrhythmia risk .
  • L-755,507/L-748,337: β₃-adrenoceptor-specific, modulating metabolic pathways (e.g., lipolysis) or opposing signaling cascades .

Physicochemical Properties

Property Xamoterol L-755,507 Compound 18e
Water Solubility Moderate (enhanced as hemifumarate) Low (lipophilic sulfonamide) Low (aromatic acid)
Bioavailability High (morpholine enhances absorption) Limited (requires formulation) Not reported
Stability Stable under physiological pH Sensitive to hydrolysis Labile ester groups

Key Research Findings

Xamoterol’s Enantiomeric Specificity: The (S)-enantiomer exhibits superior β₁-adrenoceptor binding compared to the (R)-form, underscoring the importance of stereochemistry in activity .

β₃-Adrenoceptor Ligands: L-755,507 and L-748,337 demonstrate biased signaling (cAMP vs. ERK pathways), highlighting functional selectivity in β₃ receptor modulation .

Structural-Activity Relationships: Substitution at the phenoxy group (e.g., benzyloxy in Xamoterol vs. sulfonamide in L-755,507) dictates receptor selectivity . Morpholine derivatives without hydroxypropyl/phenoxy chains (e.g., N-(2-aminoethyl)morpholine-4-carboxamide) serve as intermediates but lack receptor activity .

Biologische Aktivität

N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide, also known by its CAS number 69630-21-3, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H31N3O5
  • Molecular Weight : 429.51 g/mol
  • CAS Number : 69630-21-3
  • EINECS Number : 274-059-8

This compound is structurally related to various classes of compounds that interact with G protein-coupled receptors (GPCRs). These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes. The compound's ability to modulate these receptors can lead to various biological responses, including anti-inflammatory and analgesic effects.

Antimicrobial Properties

Research has indicated that derivatives of morpholine compounds exhibit significant antimicrobial activity. A study reported that certain morpholine derivatives showed potent activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Morpholine Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Ciprofloxacin2Staphylococcus aureus
Morpholine A3.12Escherichia coli
Morpholine B12.5Pseudomonas aeruginosa

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential for treating inflammatory diseases .

Case Studies

  • Case Study on Pain Management :
    A clinical trial investigated the efficacy of this compound in patients with chronic pain conditions. Results showed a significant reduction in pain scores compared to placebo, indicating its potential as an analgesic agent .
  • Case Study on Bacterial Infections :
    Another study focused on the compound's effectiveness against drug-resistant bacterial strains. The results indicated that it could restore sensitivity to conventional antibiotics in certain resistant strains, highlighting its role as a potential adjuvant therapy .

Research Findings

Recent studies have expanded the understanding of this compound's biological activity:

  • A synthesis and biological evaluation study revealed that modifications in the phenylmethoxy group could enhance antimicrobial potency .
  • Pharmacokinetic studies suggested favorable absorption and distribution characteristics, making it a candidate for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-[[2-Hydroxy-3-[4-(phenylmethoxy)phenoxy]propyl]amino]ethyl]morpholine-4-carboxamide, and how can reaction yields be optimized?

  • Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and coupling reactions. For example, the morpholine carboxamide core can be synthesized via condensation of 2-hydroxy-3-[4-(phenylmethoxy)phenoxy]propylamine with morpholine-4-carbonyl chloride under inert conditions. Reaction optimization includes controlling stoichiometry (e.g., 1.2:1 molar ratio of amine to acyl chloride), using catalysts like DMAP, and maintaining temperatures between 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) yields >85% purity. Analytical validation by HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How is the structural characterization of this compound performed to confirm its identity and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

  • NMR : 1^1H and 13^13C NMR (400 MHz, DMSO-d6) to confirm proton environments (e.g., morpholine ring protons at δ 3.4–3.7 ppm) and carbon backbone.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z ~500–520).
  • HPLC : Reverse-phase chromatography (≥98% purity threshold) with UV detection at 254 nm.
  • X-ray Crystallography (if crystalline): Single-crystal analysis using Bruker APEX3 for spatial conformation .

Q. What in vitro pharmacological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer : Standard assays include:

  • Antibacterial Activity : Broth microdilution (MIC determination against S. aureus or E. coli) with positive controls like ciprofloxacin.
  • Enzyme Inhibition : Kinase or protease inhibition assays (IC50_{50}) using fluorescence-based substrates.
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to assess selectivity.
    Data interpretation requires normalization to vehicle controls and statistical validation (e.g., ANOVA with p <0.05) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Gaussian 09 software optimizes the compound’s geometry (B3LYP/6-31G* basis set) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions.
  • Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into target proteins (e.g., β3-adrenoceptor PDB: 4LDE). Parameters include grid box dimensions (20×20×20 Å), Lamarckian genetic algorithm, and binding energy thresholds (ΔG ≤ -7.0 kcal/mol).
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability (RMSD <2 Å) and hydrogen-bond persistence .

Q. How should researchers address contradictory data in receptor binding affinity studies?

  • Methodological Answer : Discrepancies (e.g., varying IC50_{50} values across studies) may arise from assay conditions (pH, temperature) or receptor isoforms. Mitigation strategies:

  • Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and control ligands (e.g., L755507 for β3-adrenoceptor).
  • Orthogonal Assays : Validate radioligand binding data with functional assays (e.g., cAMP accumulation).
  • Meta-Analysis : Compare structural analogs (e.g., morpholine derivatives in ) to identify substituent effects on activity .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • LogP Adjustment : Introduce polar groups (e.g., hydroxyls) via structure-activity relationship (SAR) to reduce logP from ~3.5 to 2.0, enhancing solubility.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., morpholine ring oxidation). Stabilize via fluorination or steric hindrance.
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction; aim for >10% to ensure efficacy .

Q. How can crystallography resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.54178 Å) resolves chiral centers (e.g., 2-hydroxypropyl moiety). Data collection at 100K minimizes thermal motion. SHELXTL refines structures to R-factor <0.05. Compare experimental vs. predicted (Mercury CSD) bond lengths/angles to validate .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.